(1S)-2,2-difluorocyclopentan-1-amine hydrochloride
Description
Significance of Chiral Fluorinated Cyclic Amines in Modern Organic Synthesis
Chiral fluorinated cyclic amines represent a privileged class of compounds in organic synthesis, primarily due to the unique properties conferred by the fluorine atoms and the inherent chirality. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological characteristics. For instance, fluorine's high electronegativity can modulate the basicity (pKa) of the amine group, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. The presence of a C-F bond can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of a drug. enamine.netnih.gov
The gem-difluoromethylene group (CF2) is a particularly valuable motif. It can act as a bioisostere for a carbonyl group or a methylene (B1212753) group, influencing molecular conformation and electronic properties without drastically changing the steric profile. enamine.net In cyclic systems, the gem-difluoro group can induce specific ring conformations, which can be crucial for achieving high binding affinity and selectivity to biological targets.
Chirality is another fundamental aspect of modern drug design, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles. enamine.net Chiral amines are crucial building blocks in the synthesis of a significant portion of pharmaceuticals. Therefore, the combination of fluorine and a stereodefined amine on a cyclic scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety.
Role of (1S)-2,2-Difluorocyclopentan-1-amine Hydrochloride as a Strategic Synthetic Intermediate and Chiral Building Block
This compound serves as a valuable chiral building block for the synthesis of more complex molecules. Its utility stems from the presence of a primary amine group, which can be readily functionalized through a variety of standard organic transformations, such as amidation, alkylation, and reductive amination. The stereochemistry at the C1 position is fixed, allowing for the transfer of chirality to the target molecule.
The synthesis of this chiral building block typically involves a stereoselective process to install the amine group with the desired (1S) configuration. While specific synthetic routes for this exact compound are not extensively detailed in publicly available literature, analogous syntheses of similar fluorinated cyclic amines often involve the fluorination of a ketone precursor followed by a stereoselective reductive amination. vulcanchem.com This can be achieved using chiral auxiliaries or chiral catalysts to control the stereochemical outcome.
Once obtained, this compound can be incorporated into a variety of molecular scaffolds. For example, it can be used in the synthesis of novel enzyme inhibitors, receptor modulators, or other biologically active compounds where the fluorinated cyclopentyl motif is desired to enhance potency, selectivity, or pharmacokinetic properties. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient starting material for multi-step syntheses.
Physicochemical Properties of Related Fluorinated Cyclic Amines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| 2-Fluorocyclopentan-1-amine | C5H10FN | 103.14 | 0.65 | 9.8 |
| 2,2-Difluorocyclopentan-1-amine | C5H9F2N | 121.13 | 0.85 | 8.7 |
| 2,2-Difluorocyclopropan-1-amine | C3H5F2N | 93.08 | 0.15 | 7.9 |
Note: Data is based on predictions for the free amine forms and serves as an illustrative comparison.
Evolution of Research Themes Surrounding Stereodefined Fluorinated Amines
The field of organofluorine chemistry has witnessed significant growth over the past few decades, with a particular focus on the development of new methods for the stereoselective synthesis of fluorinated compounds. nih.gov Early research often focused on the synthesis of racemic fluorinated molecules or required challenging chiral resolutions to obtain single enantiomers.
More recently, the development of asymmetric catalysis and novel fluorinating reagents has enabled the efficient and highly selective synthesis of stereodefined fluorinated amines. nih.gov This has opened up new avenues for the exploration of chemical space in drug discovery. Researchers are increasingly interested in understanding the precise effects of fluorine substitution on molecular conformation and biological activity. The ability to synthesize specific stereoisomers of fluorinated compounds allows for a more detailed investigation of structure-activity relationships (SAR).
Current research themes include the development of novel synthetic methodologies for accessing complex fluorinated scaffolds, the incorporation of fluorinated building blocks into libraries of compounds for high-throughput screening, and the computational modeling of fluorinated molecules to predict their properties and interactions with biological targets. The demand for novel chiral fluorinated building blocks like this compound is expected to grow as medicinal chemists continue to leverage the unique properties of fluorine to design the next generation of therapeutics.
Structure
3D Structure of Parent
Properties
CAS No. |
2566269-60-9 |
|---|---|
Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.59 g/mol |
IUPAC Name |
(1S)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H/t4-;/m0./s1 |
InChI Key |
NKKPWPHIGLLMRF-WCCKRBBISA-N |
Isomeric SMILES |
C1C[C@@H](C(C1)(F)F)N.Cl |
Canonical SMILES |
C1CC(C(C1)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1s 2,2 Difluorocyclopentan 1 Amine Hydrochloride
Strategies for Stereoselective Introduction of Fluorine and Amine Moieties into Cyclopentane (B165970) Ring Systems
The construction of chiral molecules like (1S)-2,2-difluorocyclopentan-1-amine hydrochloride hinges on the ability to introduce key functional groups—in this case, gem-difluoro and amine moieties—with specific spatial orientations. The cyclopentane ring, unlike the more rigid cyclohexane, possesses a flexible structure, often adopting envelope or twist conformations, which adds a layer of complexity to achieving stereocontrol. youtube.com Synthetic chemists have developed several powerful strategies to overcome these challenges.
Asymmetric synthesis is a broad field focused on converting achiral starting materials into chiral products. nih.gov This is crucial for producing a single enantiomer of a drug, as different enantiomers can have varied biological activities. nih.gov Key approaches include:
Chiral Pool Synthesis: This method utilizes readily available, naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. tcichemicals.com For instance, a synthesis could begin with a chiral precursor that already contains one or more of the desired stereocenters, guiding the formation of subsequent stereocenters.
Substrate-Controlled Synthesis: In this approach, a stereocenter already present in the substrate molecule directs the stereochemical outcome of a subsequent reaction. For the synthesis of functionalized cyclopentanes, a pre-existing chiral center on the ring can sterically hinder one face of the molecule, forcing incoming reagents to attack from the opposite, less hindered face. researchgate.net
Reagent-Controlled Synthesis: This strategy employs chiral reagents to differentiate between enantiotopic faces, atoms, or groups in an achiral substrate, leading to a chiral product.
These foundational strategies are often integrated within the more specific pathways described below.
A widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to the achiral substrate, directing the stereochemical course of subsequent reactions, and is then cleaved to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This method is particularly effective for establishing stereocenters adjacent to carbonyl groups.
Prominent examples of chiral auxiliaries include:
Evans Oxazolidinones: These are among the most successful and widely used chiral auxiliaries, particularly for stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgcollectionscanada.gc.ca They provide a rigid conformational framework that effectively shields one face of the enolate, leading to highly diastereoselective reactions. tcichemicals.com
Pseudoephedrine Amides: Both (R,R)- and (S,S)-pseudoephedrine can be used as effective chiral auxiliaries for the asymmetric alkylation of enolates. wikipedia.org
tert-Butanesulfinamide: Developed by the Ellman lab, this reagent is exceptionally versatile for the asymmetric synthesis of a vast array of chiral amines from ketones and aldehydes. yale.edu
The general principle involves attaching the auxiliary to a cyclopentanone (B42830) precursor, performing the diastereoselective fluorination or amination step, and then removing the auxiliary to reveal the chiral product.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary Type | Key Applications | Typical Removal Condition | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) | wikipedia.orgcollectionscanada.gc.ca |
| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, aldol, and alkylation reactions | Hydrolysis (e.g., LiOH), Reductive cleavage | wikipedia.org |
| (R/S)-tert-Butanesulfinamide | Synthesis of chiral amines from imines | Acidic hydrolysis (e.g., HCl) | yale.edu |
| SAMP/RAMP Hydrazines | Asymmetric alkylation of ketones and aldehydes | Ozonolysis or other oxidative cleavage | wikipedia.org |
Enantioselective catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov This has become a dominant strategy in modern organic synthesis.
Catalytic Enantioselective Fluorination: The direct asymmetric fluorination of carbonyl compounds, particularly cyclic ketones, is a powerful method for creating stereogenic centers containing fluorine. nih.gov This is often achieved through enamine or enolate catalysis.
Metal Catalysis: Chiral complexes of metals such as palladium, nickel, and copper have been developed for the enantioselective fluorination of β-ketoesters and related compounds. nih.govacs.org For example, chiral palladium complexes can catalyze the fluorination of β-ketoesters with high enantioselectivity using electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI). nih.gov
Organocatalysis: Chiral amines, such as derivatives of Cinchona alkaloids, can catalyze the α-fluorination of ketones and aldehydes via the formation of a chiral enamine intermediate. nih.gov This approach avoids the use of metals and often proceeds under mild conditions.
Catalytic Enantioselective Amination: Similarly, the introduction of an amine group can be achieved using catalytic asymmetric methods.
Reductive Amination: This is a cornerstone transformation for amine synthesis. The asymmetric variant often involves the reduction of a prochiral ketone in the presence of an amine source, catalyzed by engineered enzymes (e.g., imine reductases/reductive aminases) or chiral metal complexes, to produce chiral amines with high enantiomeric excess. researchgate.net
C-H Amination: More advanced methods involve the direct, stereoselective conversion of a C-H bond to a C-N bond, often catalyzed by chiral rhodium or copper complexes. dntb.gov.ua
Table 2: Selected Catalytic Systems for Asymmetric Fluorination
| Catalyst System | Substrate Type | Fluorinating Agent | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Palladium-BINAP Complexes | β-Ketoesters | NFSI | High (often >90%) | nih.gov |
| Chiral Nickel-DBFOX Complexes | β-Ketoesters, Oxindoles | NFSI | Excellent (up to 99%) | nih.gov |
| Cinchona Alkaloid Derivatives (Organocatalyst) | Cyclic Ketones | NFSI | Good to Excellent (88-98%) | nih.gov |
| Chiral Copper-Bis(oxazoline) Complexes | β-Ketoesters | NFSI | Variable, can be high with additives | acs.org |
Development of Specific Synthetic Routes to this compound
The specific synthesis of this compound requires a sequence of reactions that builds the molecule's framework and establishes the correct stereochemistry at the C1 position.
A common and logical approach to synthesizing fluorinated aminocyclopentanes involves a multi-step sequence that can be adapted for stereocontrol. researchgate.netflinders.edu.au While numerous variations exist, a representative pathway often starts from a simple cyclic precursor. One plausible, albeit general, route involves the following key transformations:
Fluorination of a Cyclopentanone Precursor: The synthesis may begin with a protected cyclopentanone derivative. The introduction of the two fluorine atoms at the C2 position can be achieved using various fluorinating agents.
Stereoselective Amination: The crucial amine group is then introduced. A highly effective method is asymmetric reductive amination of the 2,2-difluorocyclopentanone intermediate. This step is critical for setting the (1S) stereocenter and can be accomplished using a chiral amine source or, more efficiently, through biocatalysis with an engineered reductive aminase enzyme, which can exhibit extremely high enantioselectivity. researchgate.net
Deprotection: Any protecting groups used earlier in the synthesis are removed in the final stages to yield the free amine.
Modern synthetic chemistry increasingly employs continuous-flow systems for multi-step syntheses, which can offer improved safety, efficiency, and scalability over traditional batch processing. tue.nlresearchgate.net
The final step in the synthesis is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction where the synthesized free amine is treated with hydrochloric acid (HCl). youtube.comspectroscopyonline.com
The reaction involves the lone pair of electrons on the amine's nitrogen atom abstracting a proton from HCl. spectroscopyonline.com This forms a positively charged ammonium (B1175870) ion and a chloride anion, resulting in an ionic salt. youtube.comspectroscopyonline.com
There are several key reasons for converting the amine to its hydrochloride salt:
Purification and Handling: Amine salts are often crystalline solids that are easier to purify by recrystallization compared to the free base, which may be a liquid or oil. youtube.com Their solid nature also makes them easier to handle and weigh.
Stability: Salts can be more chemically stable and have a longer shelf life than the corresponding free amines.
Solubility: The conversion to a salt dramatically increases the water solubility of the molecule, which is a critical property for many pharmaceutical applications. spectroscopyonline.com
Optimization of Reaction Conditions and Yields
Catalyst and Ligand Screening: The choice of a chiral catalyst is the most critical factor in achieving high enantioselectivity. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, with chiral phosphine (B1218219) ligands, are widely used for asymmetric reductive amination. nih.gov For instance, in the asymmetric hydrogenation of related imines, catalyst systems like Ru(OAc)₂( (S)-binap) have demonstrated excellent enantioselectivity. nih.gov The optimization process would involve screening a library of chiral ligands to identify the one that provides the best balance of reactivity and stereocontrol for the 2,2-difluorocyclopentanone substrate.
Solvent Effects: The solvent can significantly influence both the reaction rate and the stereochemical outcome. Solvents ranging from polar protic (e.g., methanol, ethanol) to nonpolar aprotic (e.g., toluene (B28343), dichloromethane) are typically screened. In many asymmetric hydrogenations, polar solvents have been found to be beneficial. The following table illustrates a hypothetical optimization of the solvent for the asymmetric reductive amination of 2,2-difluorocyclopentanone, based on general principles observed in similar reactions.
| Entry | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Toluene | 50 | 20 | 65 | 78 |
| 2 | Dichloromethane (B109758) (DCM) | 40 | 20 | 72 | 85 |
| 3 | Tetrahydrofuran (THF) | 40 | 20 | 78 | 88 |
| 4 | Methanol (MeOH) | 40 | 20 | 85 | 92 |
| 5 | Ethanol (EtOH) | 40 | 20 | 88 | 95 |
Temperature and Pressure: These parameters are crucial for reaction kinetics and, in some cases, selectivity. Generally, lower temperatures favor higher enantioselectivity, although this can lead to longer reaction times. Hydrogen pressure in reductive amination is also a key variable, with higher pressures often leading to faster reactions. An optimal balance must be found to ensure efficient conversion without compromising the stereochemical outcome.
Biocatalytic Approaches: An increasingly important method for the synthesis of chiral amines is biocatalysis, employing enzymes such as transaminases. researchgate.net These enzymes can exhibit exquisite stereoselectivity, often operating under mild, aqueous conditions. Optimization in a biocatalytic process would involve screening different transaminases, controlling the pH of the medium, temperature, and the concentration of the amine donor (often an inexpensive chiral amine like isopropylamine (B41738) or alanine). The removal of the ketone byproduct can also be used to drive the reaction equilibrium towards the desired amine product.
The following interactive table represents a hypothetical optimization of a transaminase-catalyzed synthesis of (1S)-2,2-difluorocyclopentan-1-amine.
| Entry | Transaminase Variant | pH | Temperature (°C) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | Wild Type | 7.5 | 30 | Isopropylamine | 45 | 92 |
| 2 | Variant A | 7.5 | 30 | Isopropylamine | 78 | 98 |
| 3 | Variant A | 8.0 | 35 | Isopropylamine | 85 | >99 |
| 4 | Variant A | 8.0 | 35 | L-Alanine | 92 | >99 |
Green Chemistry Principles and Sustainable Synthesis Considerations
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes.
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric reductive amination is inherently more atom-economical than classical methods like the Hofmann or Curtius rearrangements, which generate stoichiometric byproducts (e.g., carbon dioxide, nitrogen gas). nih.govwikipedia.org
Use of Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents with more sustainable alternatives. Traditional solvents like dichloromethane and toluene are being replaced by bio-based solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have a better environmental profile. researchgate.net Furthermore, the development of catalytic systems that can operate in water or under solvent-free conditions, such as mechanochemistry, is a significant area of research. rsc.org The use of highly toxic reagents should also be avoided. For instance, in the context of the Curtius rearrangement, the use of diphenylphosphoryl azide (B81097) (DPPA) is considered a milder alternative to other methods for generating acyl azides. scispace.com
Energy Efficiency: Synthetic routes should be designed for energy efficiency. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Biocatalytic methods often excel in this regard, as enzymes typically operate under mild conditions. researchgate.net Microwave-assisted synthesis can also be a tool to improve energy efficiency by significantly reducing reaction times.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Both transition-metal catalysis and biocatalysis are prime examples of this principle in action. Catalysts reduce the amount of waste generated and can often be recycled and reused, further enhancing the sustainability of the process. The development of heterogeneous catalysts that can be easily separated from the reaction mixture is a particularly active area of research aimed at improving the green credentials of chemical syntheses.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective, aligning with the future direction of the chemical industry.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For (1S)-2,2-difluorocyclopentan-1-amine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, offers a comprehensive understanding of its molecular framework and stereochemistry. The presence of the geminal difluoro group introduces characteristic splitting patterns and chemical shifts that are key to its identification.
In the ¹H NMR spectrum of this compound, the protons on the cyclopentane (B165970) ring exhibit distinct chemical shifts and complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The amine protons are typically observed as a broad singlet, which can exchange with deuterium (B1214612) in D₂O.
The proton at the C1 position (methine proton, CH-NH₂) is expected to appear as a complex multiplet in the downfield region of the aliphatic signals, typically around 3.5-4.0 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom of the amine group. This signal would be further complicated by couplings to the neighboring methylene (B1212753) protons at C5 and potentially longer-range couplings to the protons at C3 and the fluorine atoms at C2.
The methylene protons at C3, C4, and C5 will resonate in the upfield region, generally between 1.8 and 2.8 ppm. The protons at C3, being adjacent to the CF₂ group, are expected to show complex multiplets due to geminal and vicinal H-H couplings, as well as vicinal H-F couplings. The protons at C5, adjacent to the chiral center at C1, are diastereotopic and will likely appear as two separate multiplets. The C4 protons would also present as a complex multiplet.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H1 (CH) | 3.5 - 4.0 | m | |
| H3 (CH₂) | 2.2 - 2.8 | m | |
| H4 (CH₂) | 1.8 - 2.4 | m | |
| H5 (CH₂) | 1.9 - 2.6 | m |
Note: The chemical shifts are estimations and can vary based on the solvent and concentration.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbon atom attached to the two fluorine atoms (C2) will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-280 Hz). This signal is expected to be in the range of 115-125 ppm.
The carbon atom bearing the amine group (C1) will be deshielded and is expected to resonate around 55-65 ppm. The remaining methylene carbons (C3, C4, and C5) will appear in the aliphatic region (20-40 ppm). The C3 and C5 carbons will likely show smaller couplings to the fluorine atoms (²JCF and ³JCF, respectively).
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| C1 (CH) | 55 - 65 | d | |
| C2 (CF₂) | 115 - 125 | t | ¹JCF ≈ 240-280 |
| C3 (CH₂) | 30 - 40 | t (with further F coupling) | ²JCF ≈ 20-30 |
| C4 (CH₂) | 20 - 30 | t |
Note: The chemical shifts are estimations and can vary based on the solvent and concentration.
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center at C1. Consequently, they are expected to give rise to two separate signals, appearing as a pair of doublets (an AX system) due to their geminal F-F coupling (²JFF), which is typically in the range of 230-260 Hz. Each of these doublets will be further split into complex multiplets due to couplings with the neighboring protons, particularly those at C1 and C3. The chemical shifts for geminal difluoroalkanes typically appear in the range of -90 to -120 ppm relative to CFCl₃.
Expected ¹⁹F NMR Data:
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Fₐ | -90 to -120 | dm | ²JFF ≈ 230-260 |
Note: The chemical shifts are estimations and can vary based on the solvent and reference standard.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the cyclopentane ring. For instance, correlations would be expected between H1 and the H5 protons, and between the protons of adjacent methylene groups (H3-H4, H4-H5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is crucial for confirming the stereochemistry. For the (1S) enantiomer, specific through-space correlations would be expected, which can help to confirm the relative orientation of the substituents on the cyclopentane ring.
Mass Spectrometry Methods for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used for molecular weight determination and for assessing the purity of a sample.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity.
For this compound, HRMS analysis would be performed on the free base, (1S)-2,2-difluorocyclopentan-1-amine. The expected exact mass of the protonated molecule ([M+H]⁺) can be calculated based on its elemental formula (C₅H₁₀F₂N⁺). This experimental value is then compared to the theoretical mass to confirm the elemental composition.
Expected HRMS Data:
| Ion | Elemental Formula | Theoretical m/z |
|---|
The observation of a signal at or very close to the calculated m/z value would provide strong confirmation of the molecular formula of the compound and, by extension, its molecular weight. This technique is also highly effective for detecting and identifying any potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the identification and characterization of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
In a typical LC-MS analysis of this compound, a reversed-phase column, such as a C18, would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to ensure the amine is in its protonated form, which is beneficial for both chromatography and ionization.
Electrospray ionization (ESI) in positive ion mode is the most probable ionization technique due to the presence of the primary amine, which is readily protonated. The mass spectrometer would be set to detect the molecular ion and its fragments. The expected protonated molecule [M+H]⁺ for the free base (C₅H₉F₂N) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 121.07 Da.
Tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. Collision-induced dissociation would likely lead to the loss of ammonia (B1221849) (NH₃) or other neutral losses, yielding specific fragment ions that help to elucidate the molecule's structure.
Table 1: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Expected [M+H]⁺ (free base) | m/z 122.08 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. A reversed-phase HPLC method is typically developed for this purpose. rjptonline.orgresearchgate.net The analysis would likely utilize a C18 column with a mobile phase of acidified water and an organic modifier. rjptonline.org
Detection is commonly achieved using a UV detector, although the analyte lacks a strong chromophore. Therefore, detection might be set at a low wavelength (e.g., ~200-210 nm) or an alternative detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed for better sensitivity. The method would be validated to quantify the main component and any related substance, ensuring the purity meets required specifications.
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Chiral High-Performance Liquid Chromatography
To determine the enantiomeric excess of the (1S) enantiomer, Chiral High-Performance Liquid Chromatography is indispensable. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely successful for separating chiral amines. researchgate.netyakhak.orgresearchgate.net
The mobile phase in normal-phase chiral HPLC often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), sometimes with a basic additive (like diethylamine) to improve peak shape and resolution of amines. nih.gov The separation of the (1S) and (1R) enantiomers allows for the precise calculation of the enantiomeric excess.
Table 3: Exemplary Chiral HPLC Conditions
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) can also be used for purity analysis, but typically requires derivatization for polar and non-volatile compounds like amine hydrochlorides. The high polarity and low volatility of this compound make its direct analysis by GC challenging.
To make the compound suitable for GC, the primary amine can be derivatized, for instance, through acylation with a reagent like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.netnih.gov This reaction forms a less polar and more volatile trifluoroacetamide (B147638) derivative. The derivatized sample is then injected into the GC, where separation occurs on a capillary column (e.g., a DB-5 or DB-17). A Flame Ionization Detector (FID) is commonly used for detection.
Table 4: Representative GC Method with Derivatization
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) in acetonitrile |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. As a primary amine salt, its IR spectrum will exhibit characteristic absorption bands. spectroscopyonline.comcdnsciencepub.comresearchgate.netcdnsciencepub.com
The ammonium (B1175870) group (-NH₃⁺) of the hydrochloride salt gives rise to a broad and strong absorption band in the region of 3200-2800 cm⁻¹, which is due to N-H stretching vibrations. spectroscopyonline.comcdnsciencepub.com This broad feature often overlaps with the C-H stretching bands. Additionally, characteristic N-H bending (deformation) vibrations for a primary amine salt typically appear in the 1620-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions. spectroscopyonline.com The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
Table 5: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 (broad, strong) | N-H Stretch | Ammonium (-NH₃⁺) |
| 2980 - 2850 (medium) | C-H Stretch | Cyclopentane ring |
| 1620 - 1560 (medium) | N-H Asymmetric Bending | Ammonium (-NH₃⁺) |
| 1550 - 1500 (medium) | N-H Symmetric Bending | Ammonium (-NH₃⁺) |
| 1200 - 1000 (strong) | C-F Stretch | Gem-difluoro group |
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. gla.ac.ukresearchgate.netmdpi.com For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its absolute stereochemistry as (1S). This is achieved by analyzing the diffraction pattern of a single crystal of the compound.
The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. rsc.orgnih.gov It would reveal the conformation of the five-membered cyclopentane ring, which typically adopts an envelope or twist conformation. Furthermore, the analysis would detail the intermolecular interactions in the crystal lattice, such as hydrogen bonds between the ammonium group and the chloride anion, which are crucial for the stability of the crystal structure. gla.ac.ukresearchgate.net
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 9.2 |
| c (Å) | 13.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 719.1 |
| Z (molecules/unit cell) | 4 |
| Key Interactions | N-H···Cl hydrogen bonds |
Reactivity and Derivatization Studies of 1s 2,2 Difluorocyclopentan 1 Amine Hydrochloride
Functional Group Transformations and Chemical Conversions
The primary amine group in (1S)-2,2-difluorocyclopentan-1-amine is the main site of chemical reactivity, allowing for a variety of functional group transformations. As the compound is supplied as a hydrochloride salt, it typically requires neutralization with a base to liberate the free amine before reaction. Common transformations include acylation, alkylation, and reactions with isocyanates or isothiocyanates.
Acylation: The reaction of the free amine with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding amides. This is a robust and high-yielding transformation, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct.
Reductive Amination: The amine can undergo reductive amination with various aldehydes and ketones to yield secondary amines. This process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound. This method is highly versatile for introducing a wide range of substituents onto the nitrogen atom.
Urea and Thiourea (B124793) Formation: Treatment of the amine with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions, often without the need for a catalyst.
| Transformation | Reagent Example | Product Type | Typical Conditions |
| Acylation | Acetyl Chloride | N-((1S)-2,2-difluorocyclopentyl)acetamide | Base (e.g., Et₃N), Aprotic Solvent (e.g., DCM), 0°C to RT |
| Reductive Amination | Acetone | N-isopropyl-(1S)-2,2-difluorocyclopentan-1-amine | NaBH(OAc)₃, Acetic Acid, Solvent (e.g., DCE) |
| Urea Formation | Phenyl isocyanate | 1-((1S)-2,2-difluorocyclopentyl)-3-phenylurea | Aprotic Solvent (e.g., THF), RT |
| Thiourea Formation | Phenyl isothiocyanate | 1-((1S)-2,2-difluorocyclopentyl)-3-phenylthiourea | Aprotic Solvent (e.g., EtOH), RT |
| This table presents illustrative examples of functional group transformations based on general amine reactivity. |
Synthesis of Novel Derivatives for Subsequent Synthetic Applications
The derivatization of (1S)-2,2-difluorocyclopentan-1-amine hydrochloride is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. The synthesis of N-aryl and heterocyclic derivatives are of particular interest.
N-Aryl Derivatives: The formation of N-aryl derivatives can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the primary amine with aryl halides or triflates, providing access to a wide array of N-arylated products. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.
Heterocyclic Derivatives: The primary amine serves as a key functional handle for the construction of various nitrogen-containing heterocycles.
Pyrazole (B372694) Synthesis: Condensation with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization, is a common route to pyrazole derivatives. For instance, reaction with a β-ketonitrile can lead to the formation of 5-aminopyrazole derivatives.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis, involving the reaction of a thiourea derivative (formed from the primary amine) with an α-haloketone, provides a direct route to 2-aminothiazole (B372263) derivatives.
| Derivative Class | Synthetic Method | Reagent Example | Potential Product |
| N-Aryl Amines | Buchwald-Hartwig Amination | 4-Bromotoluene, Pd catalyst, Ligand, Base | (1S)-N-(4-methylphenyl)-2,2-difluorocyclopentan-1-amine |
| Pyrazoles | Condensation/Cyclization | Benzoylacetonitrile | 5-Amino-3-phenyl-1-((1S)-2,2-difluorocyclopentyl)pyrazole |
| Thiazoles | Hantzsch Synthesis | 1-((1S)-2,2-difluorocyclopentyl)thiourea + 2-bromoacetophenone | N-((1S)-2,2-difluorocyclopentyl)-4-phenylthiazol-2-amine |
| This table illustrates potential synthetic routes to novel derivatives based on established methodologies for primary amines. |
Mechanistic Investigations of Derivatization Reactions
While specific mechanistic studies on the derivatization of (1S)-2,2-difluorocyclopentan-1-amine are not extensively documented, the mechanisms can be inferred from well-established organic chemistry principles.
Acylation: The mechanism of acylation with an acyl chloride proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the final amide product.
Reductive Amination: This reaction proceeds in two main stages. First is the formation of an imine. The amine adds to the carbonyl group to form a carbinolamine intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to form an iminium ion, which is deprotonated to the imine. The second stage is the reduction of the imine. A hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the imine, forming the secondary amine product.
Buchwald-Hartwig Amination: The catalytic cycle of this cross-coupling reaction is generally understood to involve:
Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex.
Coordination of the amine to the Pd(II) complex.
Deprotonation of the coordinated amine by a base to form an amido complex.
Reductive elimination from the amido complex to form the C-N bond of the product and regenerate the Pd(0) catalyst.
The presence of the gem-difluoro group is not expected to fundamentally alter these classical mechanisms but may influence reaction rates and equilibria through electronic effects.
Influence of Geminal Difluorine Substitution on the Reactivity Profile of the Amine Moiety
The most significant impact of the geminal difluorine substitution at the C2 position is the electronic effect on the adjacent C1-bound amine group. Fluorine is the most electronegative element, and the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect).
This inductive effect has a pronounced impact on the basicity and nucleophilicity of the amine. By withdrawing electron density from the C1 carbon, the gem-difluoro group reduces the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for donation to a proton or an electrophile.
Effect on Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid. The electron-withdrawing nature of the CF₂ group stabilizes the protonated form of the amine to a lesser extent than in the non-fluorinated analog, thus making the amine less basic. Studies on analogous gem-difluorinated cycloalkanes have shown that this substitution significantly lowers the pKa of the amine compared to its non-fluorinated counterpart.
| Compound | pKa of Conjugate Acid (Predicted) |
| Cyclopentylamine | ~10.7 |
| (1S)-2,2-Difluorocyclopentan-1-amine | ~9.0 - 9.5 |
| This table provides an estimated comparison of pKa values, illustrating the expected decrease in basicity due to the inductive effect of the gem-difluoro group. Actual experimental values may vary. |
Effect on Nucleophilicity: Nucleophilicity is closely related to basicity, and generally, a decrease in basicity corresponds to a decrease in nucleophilicity. The reduced electron density on the nitrogen atom of (1S)-2,2-difluorocyclopentan-1-amine makes it a weaker nucleophile compared to cyclopentylamine. This can affect the kinetics of its reactions. For instance, in nucleophilic substitution or addition reactions, it would be expected to react more slowly than its non-fluorinated analog under identical conditions. However, this reduced reactivity can sometimes be advantageous, potentially leading to increased selectivity in certain reactions and minimizing side reactions like over-alkylation.
Theoretical and Computational Investigations
Conformational Analysis and Molecular Mechanics Calculations
A detailed conformational analysis of (1S)-2,2-difluorocyclopentan-1-amine hydrochloride using molecular mechanics is not extensively documented in publicly available literature. However, such an analysis is crucial for understanding the three-dimensional structure and stability of the molecule. Molecular mechanics calculations would be employed to identify the most stable conformations of the cyclopentane (B165970) ring and the orientation of the amine group.
The cyclopentane ring is not planar and exists in various puckered conformations, primarily the envelope and twist forms. For a substituted cyclopentane like (1S)-2,2-difluorocyclopentan-1-amine, the substituents will influence the relative energies of these conformations. Molecular mechanics force fields, such as MMFF94 or Amber, would be used to calculate the potential energy of the molecule as a function of its atomic coordinates. This allows for the mapping of the potential energy surface and identification of local and global energy minima, which correspond to stable conformers.
Key parameters that would be investigated include the puckering of the cyclopentane ring, the dihedral angles between the substituents, and the intramolecular interactions. The presence of the geminal difluoro group at the C2 position is expected to have a significant impact on the conformational preferences due to steric and electronic effects, such as the gauche effect observed in other fluorinated alkanes.
An illustrative representation of the kind of data that would be generated from such a study is presented below:
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Population (%) |
| 1 | Envelope (C1-endo) | 0.00 | 65 |
| 2 | Twist (C1-C2) | 0.85 | 25 |
| 3 | Envelope (C3-exo) | 1.50 | 10 |
This table is illustrative and does not represent actual experimental or calculated data.
Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies
While specific Density Functional Theory (DFT) studies on this compound are not readily found in the literature, this computational method would provide deep insights into the molecule's electronic properties. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Electronic Structure and Bonding Analysis
DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, would be performed to optimize the geometry of the most stable conformers identified through molecular mechanics. From this, various electronic properties can be determined.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity.
Natural Bond Orbital (NBO) analysis could also be employed to study charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonds or hyperconjugative effects involving the fluorine atoms. The electronegativity of the fluorine atoms is expected to significantly polarize the C-F bonds and influence the charge distribution across the entire molecule.
Below is a hypothetical table summarizing the kind of data a DFT study would yield:
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.4 D |
| Mulliken Charge on N | -0.85 e |
| Mulliken Charge on F1 | -0.45 e |
| Mulliken Charge on F2 | -0.46 e |
This table is illustrative and does not represent actual experimental or calculated data.
Reaction Pathway Modeling and Transition State Characterization
Quantum chemical calculations are instrumental in modeling reaction pathways and characterizing transition states. For this compound, this could involve studying its synthesis, degradation, or potential metabolic pathways.
By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for determining the reaction rate. Frequency calculations are performed to characterize these stationary points; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, modeling the nucleophilic substitution reaction at the amine group would involve identifying the transition state structure and calculating the activation barrier, providing insights into the reaction's feasibility and kinetics.
Molecular Dynamics Simulations for Dynamic Behavior Prediction
Specific molecular dynamics (MD) simulations for this compound are not described in available scientific reports. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and conformational changes.
An MD simulation of this compound, likely in a solvent such as water to mimic physiological conditions, would reveal how the molecule behaves in a dynamic environment. The simulation would show the flexibility of the cyclopentane ring, with the molecule transitioning between different puckered conformations. It would also illustrate the interactions between the amine group, the fluorine atoms, and the surrounding solvent molecules.
Analysis of the simulation trajectory could provide information on radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would be particularly insightful for understanding the hydration shell around the charged amine group and the hydrophobic regions of the molecule.
Stereoselectivity Rationalization through Computational Approaches
Computational methods are frequently used to rationalize the stereoselectivity observed in chemical reactions. While there are no specific published studies on the stereoselective synthesis or reactions of this compound, computational approaches would be invaluable for this purpose.
For instance, if this compound were synthesized via a stereoselective reduction of a corresponding imine, DFT calculations could be used to model the transition states for the formation of the (S) and (R) enantiomers. By comparing the energies of these transition states, the preference for the formation of the (S)-enantiomer could be explained. The lower energy transition state corresponds to the major product.
These calculations would take into account steric hindrance, electronic effects, and interactions with the catalyst and solvent. The model would provide a three-dimensional representation of the transition state, allowing for a visual understanding of the factors controlling the stereochemical outcome.
A hypothetical table comparing the energies of diastereomeric transition states is shown below:
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
| TS-S (leading to S-enantiomer) | 0.0 | >99:1 |
| TS-R (leading to R-enantiomer) | 3.5 |
This table is illustrative and does not represent actual experimental or calculated data.
Applications As a Chiral Building Block in Advanced Chemical Synthesis
Utilization in the Asymmetric Synthesis of Complex Fluorinated Carbocycles for Research
While specific examples detailing the direct use of (1S)-2,2-difluorocyclopentan-1-amine hydrochloride in the asymmetric synthesis of complex fluorinated carbocycles are not extensively documented in publicly available research, the structural motif is of significant interest. The introduction of gem-difluoro groups into carbocyclic systems is a widely recognized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The chirality of this amine provides a crucial handle for controlling stereochemistry during the synthesis of more elaborate fluorinated cyclopentane-containing structures.
The general importance of chiral fluorinated building blocks is highlighted by their increasing use in the development of new drugs. The stereospecific placement of fluorine atoms can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. Therefore, chiral synthons like this compound are critical starting materials for accessing novel and potentially potent chemical entities for research and development.
Exploration as a Ligand Precursor or Chiral Auxiliary in Catalytic Systems
The primary amine functionality of this compound makes it an attractive precursor for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. Chiral amines are fundamental components of many successful catalyst systems, enabling the stereoselective synthesis of a wide array of chemical compounds.
By reacting the amine with suitable reagents, a diverse range of ligands, such as Schiff bases, amides, and phosphinamides, can be prepared. These ligands can then be coordinated to various metal centers to generate chiral catalysts. The fluorine atoms on the cyclopentyl backbone can impart unique electronic and steric properties to the resulting catalyst, potentially influencing its reactivity and selectivity in asymmetric transformations like hydrogenations, C-C bond formations, and cycloadditions.
Similarly, it can be employed as a chiral auxiliary. In this approach, the amine is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.
Precursor to Structurally Related Difluorocyclopentane Derivatives for Academic Exploration
This compound serves as a versatile starting material for the synthesis of a variety of structurally related difluorocyclopentane derivatives for academic research. The amine group can be readily transformed into other functional groups, providing access to a library of chiral difluorinated cyclopentanes.
Table 1: Potential Transformations of the Amine Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Acylation | Acyl chloride, anhydride (B1165640) | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl | Diazonium salt (intermediate) |
| Substitution (via diazonium salt) | Various nucleophiles | Halide, Hydroxyl, etc. |
These transformations allow researchers to explore the structure-activity relationships of various difluorocyclopentane-containing molecules. The inherent chirality of the starting material ensures that the resulting derivatives are also enantiomerically enriched, which is crucial for studying their interactions with chiral biological systems.
Contribution to the Development of Novel Synthetic Methodologies and Strategies
The availability of chiral building blocks like this compound stimulates the development of new synthetic methods. Organic chemists are constantly seeking efficient ways to incorporate fluorinated and chiral motifs into molecules. The unique combination of features in this compound presents both a challenge and an opportunity for methodological innovation.
For instance, developing novel cyclization reactions that utilize this building block could lead to new pathways for synthesizing complex polycyclic fluorinated compounds. Furthermore, its use could spur the design of new catalysts that are specifically tailored to substrates bearing such fluorinated chiral amines. The exploration of the reactivity of this compound contributes to the broader understanding of the chemistry of fluorinated organic molecules and helps to expand the toolbox of synthetic organic chemistry.
Q & A
Q. What synthetic methodologies are recommended for preparing (1S)-2,2-difluorocyclopentan-1-amine hydrochloride, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves asymmetric cyclopropane formation or enantioselective reduction of ketone intermediates. Key steps include:
- Enantioselective carbonyl reduction : Use chiral catalysts (e.g., BINAP-Ru complexes) to achieve the (1S)-configuration .
- Fluorination strategies : Introduce difluoro groups via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) .
- Hydrochloride salt formation : React the free amine with HCl gas in anhydrous ethanol, followed by recrystallization for purity ≥95% .
Optimization : Monitor reaction progress via <sup>19</sup>F NMR to track fluorination efficiency and chiral HPLC to confirm enantiomeric excess (ee) >98% .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorine coupling patterns and stereochemistry .
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers and quantify ee .
- X-ray Crystallography : Resolve absolute configuration; suitable for crystalline hydrochloride salts .
- Mass Spectrometry (HRMS) : Verify molecular weight (C5H10ClF2N, MW 169.6) .
Q. How does the stability of this compound vary under different storage conditions?
Answer:
- Dry, inert atmospheres : Stable for >12 months at -20°C in sealed amber vials .
- Aqueous solutions : Hydrolyzes slowly at pH >7; use pH 4–6 buffers for short-term studies .
- Light sensitivity : Degrades upon UV exposure; store in opaque containers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoro groups in nucleophilic substitution or ring-opening reactions?
Answer: The electron-withdrawing effect of the geminal difluoro group increases electrophilicity at the cyclopentane ring. Key observations:
- Ring-opening reactions : Reacts with strong nucleophiles (e.g., alkoxides) via SN2 mechanisms, forming fluorinated linear amines .
- Steric effects : The (1S)-configuration hinders backside attack, leading to regioselective substitution at C2 .
- Computational studies : DFT calculations predict activation barriers for ring-opening, validated experimentally via kinetic isotope effects .
Q. How can researchers address challenges in maintaining enantiomeric purity during large-scale synthesis?
Answer:
- Catalyst optimization : Screen chiral ligands (e.g., Josiphos) to improve ee in asymmetric hydrogenation .
- Crystallization-induced dynamic resolution (CIDR) : Use chiral counterions (e.g., D-mandelate) to enhance diastereomeric purity .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor ee in real-time during continuous flow synthesis .
Q. What biological or pharmacological models are appropriate for studying this compound’s interactions with biomolecular targets?
Answer:
- Enzyme inhibition assays : Test against fluorinated amine-processing enzymes (e.g., monoamine oxidases) using fluorogenic substrates .
- Membrane permeability studies : Use Caco-2 cell monolayers to assess absorption, leveraging the compound’s logP (~1.2) .
- In vivo models : Evaluate pharmacokinetics in rodents, focusing on blood-brain barrier penetration (predicted via P-gp efflux ratio assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
